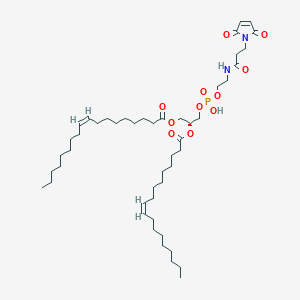
Dope-mal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dope-mal: is a synthetic analog of naturally-occurring phosphatidylethanolamine. It contains 18:1 fatty acids at the sn-1 and sn-2 positions with a terminal maleimide group. The maleimide group reacts with thiol groups to form covalent bonds, and the hydrophilic polyethylene glycol spacer increases its solubility in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Dope-mal is synthesized by incorporating maleimide groups into phosphatidylethanolamine. The maleimide group is introduced at the terminal end of the fatty acid chains. The synthesis involves the reaction of phosphatidylethanolamine with maleimide derivatives under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product to achieve high purity levels, typically using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: : Dope-mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.
Oxidation and Reduction Reactions: These reactions can modify the fatty acid chains, affecting the overall properties of the compound.
Common Reagents and Conditions: : Common reagents used in these reactions include thiol-containing compounds, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the maleimide group .
Major Products: : The major products formed from these reactions include thiol-maleimide adducts and modified phosphatidylethanolamine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: : Dope-mal is used in the synthesis of liposomes and other lipid-based nanocarriers for drug delivery. Its ability to form stable covalent bonds with thiol groups makes it valuable in the preparation of targeted delivery systems .
Biology: : In biological research, this compound is used to study membrane dynamics and protein-lipid interactions. Its incorporation into lipid bilayers allows researchers to investigate the effects of lipid modifications on membrane properties .
Medicine: : this compound is employed in the development of drug delivery systems for anticancer and anti-infection therapies. Its ability to enhance the solubility and stability of hydrophobic drugs makes it a valuable component in pharmaceutical formulations .
Industry: : In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its amphiphilic nature allows it to act as an emulsifier and stabilizer in various formulations .
Mecanismo De Acción
Dope-mal exerts its effects through the formation of covalent bonds with thiol groups. The maleimide group reacts with thiol-containing molecules, forming stable adducts that can modify the properties of the target molecules. This mechanism is utilized in drug delivery systems to achieve targeted and controlled release of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include dioleoylphosphatidylethanolamine (DOPE) and dioleoylphosphatidylcholine (DOPC). These compounds share structural similarities with Dope-mal but differ in their functional groups and applications .
Uniqueness: : this compound’s uniqueness lies in its maleimide group, which allows it to form covalent bonds with thiol groups. This property distinguishes it from other phospholipids and makes it particularly useful in targeted drug delivery and bioconjugation applications .
Propiedades
Fórmula molecular |
C48H83N2O11P |
|---|---|
Peso molecular |
895.2 g/mol |
Nombre IUPAC |
[(2R)-3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C48H83N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(54)58-41-43(61-48(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-38-49-44(51)37-39-50-45(52)35-36-46(50)53/h17-20,35-36,43H,3-16,21-34,37-42H2,1-2H3,(H,49,51)(H,56,57)/b19-17-,20-18-/t43-/m1/s1 |
Clave InChI |
LCNRIZXWHOCCGU-OYJIOEIKSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
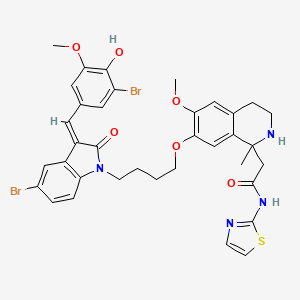
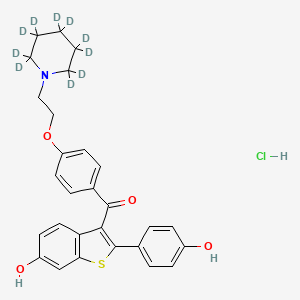

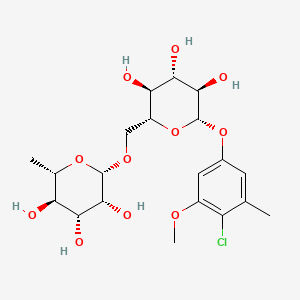
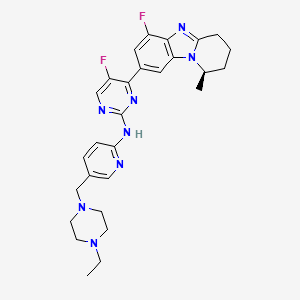


![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
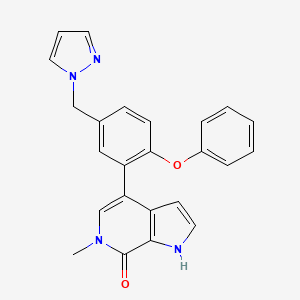
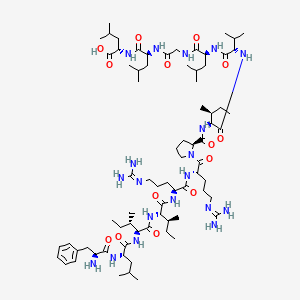
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)
![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)

